molecular formula C22H26N4O2S B2481058 N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]thiophen-2-yl]furan-2-carboxamide CAS No. 622792-63-6

N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]thiophen-2-yl]furan-2-carboxamide

Cat. No.: B2481058
CAS No.: 622792-63-6
M. Wt: 410.54
InChI Key: RDHHWYCHRJXQGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]thiophen-2-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C22H26N4O2S and its molecular weight is 410.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds in Drug Design

Heterocyclic compounds, including furans and thiophenes, are crucial in medicinal chemistry due to their structural diversity and potential biological activities. A review by Ostrowski (2022) emphasizes the importance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in the chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. The study highlights various compounds with antiviral, antitumor, antimycobacterial, and antiparkinsonian activities, showcasing the significance of heteroaryl substitutions in enhancing bioactivity (Ostrowski, 2022).

Synthesis and Pharmaceutical Impurities

Research on omeprazole and related proton pump inhibitors (PPIs) provides insight into the synthesis of complex molecules that share structural similarities with N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]thiophen-2-yl]furan-2-carboxamide. Saini et al. (2019) discuss novel synthesis methods for omeprazole and its pharmaceutical impurities, highlighting the challenges and solutions in developing effective and pure pharmaceutical compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

CNS Acting Drugs and Chemical Groups

The search for novel central nervous system (CNS) acting drugs leads to the exploration of functional chemical groups, including those found in the compound of interest. Saganuwan (2017) identifies heterocycles with nitrogen, sulfur, and oxygen as key structural elements in developing compounds with potential CNS activity, underscoring the relevance of thiophene and furan derivatives in this area (Saganuwan, 2017).

Antitubercular Activity

The modification of isoniazid (INH) structure to include heterocyclic compounds has been studied for enhancing antitubercular activity. Asif (2014) evaluates various derivatives for their efficacy against Mycobacterium tuberculosis, indicating the potential of structurally similar compounds to serve as leads for new antitubercular drugs (Asif, 2014).

Cytochrome P450 Isoforms Inhibition

The interaction of drugs with cytochrome P450 enzymes is critical in pharmacology. Khojasteh et al. (2011) review the selectivity of chemical inhibitors for P450 isoforms, relevant for understanding the metabolic profile and drug-drug interaction potential of compounds like this compound (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Properties

IUPAC Name

N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]thiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-15-16(2)29-22(24-21(27)18-8-6-14-28-18)19(15)20(17-7-4-5-9-23-17)26-12-10-25(3)11-13-26/h4-9,14,20H,10-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHHWYCHRJXQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=CC=N2)N3CCN(CC3)C)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.